molecular formula C24H24F3N3 B4350123 6-(1-adamantyl)-4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

6-(1-adamantyl)-4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4350123
M. Wt: 411.5 g/mol
InChI Key: KIXNPDOXWQWFBH-UHFFFAOYSA-N
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Description

6-(1-Adamantyl)-4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a notable compound in the realm of organic chemistry, admired for its multifaceted applications in both scientific research and industrial processes. Its structure consists of a unique arrangement of adamantyl, difluoromethyl, fluorophenyl, and pyrazolopyridine groups, contributing to its distinctive chemical properties.

Properties

IUPAC Name

6-(1-adamantyl)-4-(difluoromethyl)-1-(2-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N3/c1-13-21-17(22(26)27)9-20(24-10-14-6-15(11-24)8-16(7-14)12-24)28-23(21)30(29-13)19-5-3-2-4-18(19)25/h2-5,9,14-16,22H,6-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXNPDOXWQWFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)F)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-adamantyl)-4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves a multi-step process, often initiated by the condensation of pyrazole derivatives with suitable fluorinated precursors. Key steps include:

  • Formation of the Pyrazolo[3,4-b]pyridine Core: : This step involves cyclization reactions under controlled temperatures and the presence of catalysts to ensure a high yield.

  • Introduction of Adamantyl Group: : Adamantyl chloride reacts with the intermediate compound in the presence of a strong base like sodium hydride.

  • Incorporation of Difluoromethyl and Fluorophenyl Groups: : The final steps include selective fluorination reactions using reagents such as diethylaminosulfur trifluoride.

Industrial Production Methods

On an industrial scale, the production process is optimized for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automation are employed to enhance the scalability of the reaction processes. High-throughput screening aids in identifying the optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions It Undergoes

6-(1-Adamantyl)-4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions:

  • Oxidation: : Can be oxidized using agents like m-chloroperoxybenzoic acid.

  • Reduction: : Reacts with reducing agents such as lithium aluminium hydride.

  • Substitution: : Undergoes nucleophilic substitution with reagents like sodium azide.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperoxybenzoic acid in dichloromethane at low temperatures.

  • Reduction: : Lithium aluminium hydride in ether solvents.

  • Substitution: : Sodium azide in dimethylformamide.

Major Products Formed from These Reactions

  • Oxidation: : Corresponding ketones and aldehydes.

  • Reduction: : Alcohols and amines.

  • Substitution: : Various azide derivatives.

Scientific Research Applications

6-(1-Adamantyl)-4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has diverse applications:

  • Chemistry: : As a building block in the synthesis of complex molecules.

  • Biology: : Studies on enzyme inhibition and receptor binding.

  • Medicine: : Potential therapeutic agent in drug design.

  • Industry: : Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of this compound largely depends on its ability to interact with molecular targets through various pathways:

  • Enzyme Inhibition: : Binds to active sites of enzymes, altering their activity.

  • Receptor Binding: : Interacts with specific receptors to modulate biological responses.

Comparison with Similar Compounds

Conclusion

This compound is a compound of substantial interest in scientific research due to its unique chemical structure and versatile applications. Whether in the synthesis of complex molecules, biological studies, medicinal chemistry, or industrial applications, its diverse reactivity and interaction mechanisms make it a compound worth studying.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1-adamantyl)-4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-(1-adamantyl)-4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

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